Di(pentanoyloxy)dibutylstannane

Description

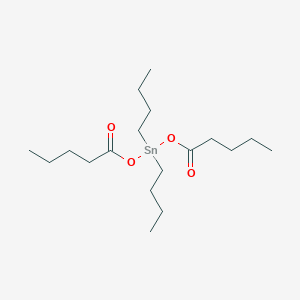

Di(pentanoyloxy)dibutylstannane is an organotin compound derived from dibutylstannane (CAS 1002-53-5), where two hydroxyl groups are replaced by pentanoyloxy ester moieties . This modification alters its physicochemical properties, such as solubility, stability, and reactivity, compared to the parent compound. Organotin derivatives are historically significant in industrial applications, including catalysis and polymer stabilization. However, specific data on this compound remain scarce in the provided evidence, necessitating inferences from structurally related compounds.

Properties

CAS No. |

3465-74-5 |

|---|---|

Molecular Formula |

C18H36O4Sn |

Molecular Weight |

435.2 g/mol |

IUPAC Name |

[dibutyl(pentanoyloxy)stannyl] pentanoate |

InChI |

InChI=1S/2C5H10O2.2C4H9.Sn/c2*1-2-3-4-5(6)7;2*1-3-4-2;/h2*2-4H2,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

PYBPCQJVGLCIBL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Dibutylstannane (CAS 1002-53-5)

Structural Relationship : Dibutylstannane (C₈H₁₈Sn) serves as the parent compound, lacking ester groups.

Properties :

- Purity : Available in 100% concentration .

- Hazards: No classified hazards reported in Safety Data Sheets (SDS), though organotins are generally associated with toxicity . Functional Differences: The absence of ester groups in dibutylstannane likely results in higher volatility and lower lipophilicity compared to Di(pentanoyloxy)dibutylstannane.

4-(Pentanoyloxy)benzenesulfonic Acid

Structural Relationship: Shares a pentanoyloxy ester group but features a benzenesulfonic acid core instead of an organotin backbone . Properties:

- Physical State : Yellow oil .

- Spectroscopic Data: ¹H-NMR: Triplet at δ 2.47 ppm (methylene adjacent to carbonyl) . ¹³C-NMR: Carbonyl resonance at δ 171.71 ppm . Mass Spec: ESI-MS m/z = 257 [M−H]⁻ . Functional Differences: The sulfonic acid group enhances water solubility, whereas this compound’s tin center may favor catalytic applications.

Hypothetical Comparison with Other Organotin Esters

- Solubility: Longer acyl chains (e.g., pentanoyloxy) increase lipophilicity compared to acetate esters.

- Reactivity : Ester groups may act as leaving groups, influencing catalytic activity in polymerization or transesterification reactions.

Data Table: Key Properties of Related Compounds

Research Findings and Implications

- Toxicity Profile: Esterification may mitigate the inherent toxicity of organotins by reducing volatility or altering bioavailability .

- Industrial Relevance: The pentanoyloxy group’s balance between hydrophobicity and reactivity could position this compound as a niche catalyst, though direct studies are lacking.

- Spectral Predictions: Based on 4-(Pentanoyloxy)benzenesulfonic acid , this compound’s ¹H-NMR may show methylene triplets near δ 2.5 ppm, while its ¹³C-NMR would feature carbonyl resonances >170 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.